N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2,2-dimethylpropanamide
Overview
Description
N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C17H19ClN2O and its molecular weight is 302.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.1185909 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Sensors for Agricultural Applications
Research has highlighted the development of electrochemical sensors for detecting harmful substances in food samples, particularly focusing on paraquat, a quaternary ammonium herbicide. These sensors, developed using advanced techniques and materials like noble metals and metallic nanoparticles, offer high sensitivity and selectivity for paraquat detection in complex food matrices. This innovation is crucial for ensuring food safety and environmental protection (Laghrib et al., 2020).
Biopolymer Research and Development
The chemical modification of xylan into biopolymer ethers and esters with specific functional properties is another significant area of application. These biopolymers can be used in drug delivery systems due to their ability to form nanoparticles, offering a promising path for pharmaceutical applications. The research covers the synthesis and properties of these xylan-based biopolymers, highlighting their potential in creating innovative drug delivery solutions (Petzold-Welcke et al., 2014).
Environmental and Ecological Impact Assessment
Extensive reviews have been conducted to assess the environmental and ecological impacts of organochlorine compounds, including chlorophenols. These compounds, used in various industrial and agricultural processes, have shown moderate to high toxicity to mammalian and aquatic life, necessitating their thorough environmental monitoring and management. The assessment aims to understand their persistence, bioaccumulation potential, and overall environmental footprint (Krijgsheld & Gen, 1986).
Toxicity and Health Risks of Herbicides
The health risks associated with the use of herbicides like paraquat, including its potential link to Parkinson's disease, have been extensively reviewed. While paraquat is a widely used herbicide for its effectiveness in crop protection, its toxicity poses significant health risks, necessitating strategies for limiting its environmental release and exposure (Tsai, 2013).
Occupational Exposure to Chlorinated Solvents
Studies on the health effects of occupational exposure to chlorinated solvents have been reviewed, with a focus on their toxicity to the central nervous system, reproductive organs, liver, kidney, and their carcinogenic potential. The need for prospective biomarker studies to better understand the health impacts of such exposure has been emphasized, underscoring the importance of safe handling and regulatory compliance (Ruder, 2006).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, and more .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels, such as inhibiting viral replication, reducing inflammation, and inhibiting cancer cell proliferation .
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-17(2,3)16(21)20-15(13-5-4-10-19-11-13)12-6-8-14(18)9-7-12/h4-11,15H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZZGSYYXHONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.